molecular formula C18H17N5O2 B10758261 6-Amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one

6-Amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one

Cat. No.: B10758261
M. Wt: 335.4 g/mol
InChI Key: UKRVQKUVWNDGMN-UHFFFAOYSA-N
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Description

6-AMINO-4-[2-(4-METHOXYPHENYL)ETHYL]-1,7-DIHYDRO-8H-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE is a complex organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by its unique structure, which includes an imidazoquinazoline core, making it a subject of interest in various scientific research fields .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-[2-(4-METHOXYPHENYL)ETHYL]-1,7-DIHYDRO-8H-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

6-AMINO-4-[2-(4-METHOXYPHENYL)ETHYL]-1,7-DIHYDRO-8H-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-[2-(4-METHOXYPHENYL)ETHYL]-1,7-DIHYDRO-8H-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA-guanine transglycosylase, a key enzyme in the modification of tRNA . This inhibition disrupts the normal function of tRNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Quinazolinamines
  • Benzimidazoles
  • Anisoles
  • Methoxybenzenes

Uniqueness

What sets 6-AMINO-4-[2-(4-METHOXYPHENYL)ETHYL]-1,7-DIHYDRO-8H-IMIDAZO[4,5-G]QUINAZOLIN-8-ONE apart from similar compounds is its unique imidazoquinazoline core, which imparts distinct chemical and biological properties. This core structure is not commonly found in other related compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

6-amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydroimidazo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C18H17N5O2/c1-25-11-5-2-10(3-6-11)4-7-12-15-13(17(24)23-18(19)22-15)8-14-16(12)21-9-20-14/h2-3,5-6,8-9H,4,7H2,1H3,(H,20,21)(H3,19,22,23,24)

InChI Key

UKRVQKUVWNDGMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C3C(=CC4=C2N=CN4)C(=O)NC(=N3)N

Origin of Product

United States

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